molecular formula C22H23N3O6S B3630243 4-(Morpholinosulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

4-(Morpholinosulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

Cat. No.: B3630243
M. Wt: 457.5 g/mol
InChI Key: NWFJVISUPHSVPX-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a complex organic compound that combines a morpholine sulfonyl group with a quinoxaline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinosulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. The morpholine sulfonyl group is then introduced through a sulfonation reaction, followed by the attachment of the benzyl group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinosulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to modify the quinoxaline ring or the sulfonyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups to the benzyl moiety.

Scientific Research Applications

4-(Morpholinosulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Morpholinosulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline ring can participate in π-π interactions with aromatic residues, while the morpholine sulfonyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Morpholinosulfonyl)benzyl)isoindoline-1,3-dione: This compound shares the morpholine sulfonyl group but has a different core structure.

    4-Hydroxy-2-quinolones: These compounds have a similar quinoxaline ring but lack the morpholine sulfonyl group.

Uniqueness

4-(Morpholinosulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is unique due to the combination of the morpholine sulfonyl group and the quinoxaline ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c26-21(10-9-20-22(27)24-19-4-2-1-3-18(19)23-20)31-15-16-5-7-17(8-6-16)32(28,29)25-11-13-30-14-12-25/h1-8H,9-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFJVISUPHSVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)COC(=O)CCC3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Morpholinosulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
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4-(Morpholinosulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

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